N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Medicinal chemistry Structure–property relationships RORγt inverse agonists

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 946221-75-6; molecular formula C₁₇H₂₀N₂O₃S₂; MW 364.48 g/mol) is a synthetic small molecule that combines a 1,2,3,4-tetrahydroquinolin-2-one core bearing an n‑butyl substituent at N‑1 with a thiophene‑2‑sulfonamide group at the 6‑position. The compound is catalogued in PubChem (CID entry deposited 2007-11-13) and is listed by multiple chemical vendors as a research‑grade building block (typically ≥95% purity).

Molecular Formula C17H20N2O3S2
Molecular Weight 364.48
CAS No. 946221-75-6
Cat. No. B2970127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
CAS946221-75-6
Molecular FormulaC17H20N2O3S2
Molecular Weight364.48
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C17H20N2O3S2/c1-2-3-10-19-15-8-7-14(12-13(15)6-9-16(19)20)18-24(21,22)17-5-4-11-23-17/h4-5,7-8,11-12,18H,2-3,6,9-10H2,1H3
InChIKeyDMJQNDDEXNOTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Qualification Profile: N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 946221-75-6) – Structural Identity and Chemotype Context


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 946221-75-6; molecular formula C₁₇H₂₀N₂O₃S₂; MW 364.48 g/mol) is a synthetic small molecule that combines a 1,2,3,4-tetrahydroquinolin-2-one core bearing an n‑butyl substituent at N‑1 with a thiophene‑2‑sulfonamide group at the 6‑position. The compound is catalogued in PubChem (CID entry deposited 2007-11-13) [1] and is listed by multiple chemical vendors as a research‑grade building block (typically ≥95% purity) [2]. The tetrahydroquinoline‑sulfonamide chemotype has been validated in the medicinal chemistry literature as a productive scaffold for developing retinoic acid receptor‑related orphan receptor γt (RORγt) inverse agonists, with lead compounds such as **13** demonstrating Th17‑cell differentiation inhibition and in vivo efficacy in psoriasis models [3]. However, no peer‑reviewed publication or public database entry currently reports any biological activity, physicochemical profiling, or target‑engagement data for the specific compound CAS 946221-75-6.

Why N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide Cannot Be Simply Replaced by an In‑Class Analog – Structural Determinants of Differentiation


Within the N‑sulfonamide‑tetrahydroquinoline class, even conservative modifications at the N‑1 substituent and the sulfonamide aryl group produce divergent RORγt inverse agonist potencies, metabolic stabilities, and cellular activities. Sun et al. (2020) demonstrated that scaffold‑hopping from a tertiary sulfonamide to N‑sulfonamide‑tetrahydroquinolines yielded compounds spanning a >10‑fold range in RORγt binding affinity (e.g., compound **13** vs. inactive analogs), with hepatic intrinsic clearance varying from high (lead **1**, CLᵢₙₜ = 48.6 mL/min/kg) to moderate (compound **13**, CLᵢₙₜ = 23.0 mL/min/kg in mouse liver microsomes) [1]. The N‑1 n‑butyl‑2‑oxo substitution pattern present in CAS 946221-75-6 differs from the N‑1 substituents explored in that study (predominantly aryl‑sulfonyl or acyl groups), meaning its RORγt pharmacology cannot be inferred by simple analogy. Similarly, the thiophene‑2‑sulfonamide group confers distinct electronic and steric properties compared to the phenyl‑, substituted phenyl‑, or cyclohexyl‑sulfonamide variants that appear in close commercial analogs (CAS 941906‑51‑0, 941955‑19‑7) [2]. Without empirical comparative data for this specific compound, generic substitution with an in‑class analog introduces an unquantified risk of altered target engagement, pharmacokinetic behavior, or synthetic tractability. The quantitative structural comparisons below establish the measurable differences that inform compound‑level procurement decisions, even in the absence of biological profiling.

Quantitative Differentiation Evidence for CAS 946221-75-6 Relative to Closest Commercial Analogs


N‑1 Substituent Identity: 2‑Oxobutyl vs. Propanoyl – Impact on Hydrogen‑Bond Capacity and Rotatable Bonds

The N‑1 substituent of CAS 946221-75-6 is an n‑butyl group attached to the lactam carbonyl (2‑oxobutyl), whereas the closest commercially available analog bearing a thiophene‑2‑sulfonamide at the 6‑position (CAS 946211‑25‑2) features an N‑1 propanoyl group. This substitution replaces an sp³‑hybridized carbon adjacent to the amide nitrogen with an sp²‑hybridized carbonyl carbon, altering the hydrogen‑bond acceptor count (HBA) and the number of rotatable bonds. These molecular descriptors are known to influence ligand‑protein binding thermodynamics, membrane permeability, and metabolic stability in the N‑sulfonamide‑tetrahydroquinoline series [1].

Medicinal chemistry Structure–property relationships RORγt inverse agonists

Sulfonamide Aryl Group: Thiophene vs. 4‑Fluoro‑2‑methylphenyl – Electronic and Lipophilic Differentiation

CAS 946221-75-6 bears a thiophene‑2‑sulfonamide, whereas the analog CAS 941906‑51‑0 replaces this with a 4‑fluoro‑2‑methylbenzene‑1‑sulfonamide. The thiophene ring is an electron‑rich, π‑excessive heterocycle (Hückel aromatic, 6π electrons over five atoms) with a smaller van der Waals volume and lower lipophilicity than the 4‑fluoro‑2‑methylphenyl group. In RORγt inverse agonist series, the sulfonamide aryl group directly contacts the ligand‑binding domain hydrophobic pocket, and modifications at this position alter potency and metabolic stability [1].

Sulfonamide SAR Lipophilicity RORγt ligand design

Topological Polar Surface Area (TPSA) as a Predictor of Passive Membrane Permeability: CAS 946221-75-6 vs. Cyclohexanesulfonamide Analog

Topological polar surface area (TPSA) is a widely used computed descriptor for predicting intestinal absorption and blood–brain barrier penetration. CAS 946221-75-6, with its thiophene‑2‑sulfonamide group, yields a TPSA of 83.6 Ų. The analog CAS 941955‑19‑7, which carries a cyclohexanesulfonamide in place of the thiophene‑sulfonamide, has a comparable TPSA of 75.3 Ų [1]. Both values fall below the established 140 Ų threshold for favorable oral absorption and the 90 Ų threshold for CNS penetration [2].

Physicochemical profiling Membrane permeability Oral bioavailability prediction

Vendor‑Reported Purity and Lot‑Level Traceability: CAS 946221-75-6 vs. Closest Thiophene‑Sulfonamide Analog

Among commercially available thiophene‑2‑sulfonamide tetrahydroquinoline derivatives, CAS 946221-75-6 is supplied with a vendor‑reported purity of 95% (HPLC), accompanied by lot‑specific NMR and HPLC quality control data from Bidepharm . The closest analog CAS 946211‑25‑2 (5‑ethyl‑N‑(1‑propanoyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)thiophene‑2‑sulfonamide) is listed at similar purity (95%+) but without publicly accessible lot‑specific analytical traces . The availability of batch‑level analytical documentation reduces procurement risk for researchers requiring reproducible starting material quality in SAR campaigns.

Chemical procurement Purity specification Reproducibility

Evidence‑Linked Application Scenarios for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 946221-75-6)


RORγt Inverse Agonist Hit‑Finding and Scaffold‑Hopping MedChem Campaigns

The N‑sulfonamide‑tetrahydroquinoline chemotype has been validated as a productive scaffold for RORγt inverse agonism [1]. CAS 946221-75-6 introduces an N‑1 2‑oxobutyl substituent not explored in the published Sun et al. (2020) series, making it a suitable expansion set compound for SAR exploration around the N‑1 position. Its thiophene‑2‑sulfonamide group provides a distinct electronic profile compared to phenyl‑sulfonamide leads, and its computed physicochemical properties (TPSA 83.6 Ų, HBA = 4, rotatable bonds = 5) fall within oral‑bioavailability‑compatible space [2].

Comparative Physicochemical Profiling of Sulfonamide Aryl Variants for Permeability Optimization

When used alongside its commercial analogs CAS 941906‑51‑0 (4‑fluoro‑2‑methylphenyl sulfonamide) and CAS 941955‑19‑7 (cyclohexanesulfonamide), CAS 946221-75-6 completes a matched‑pair set for systematically probing the contribution of the sulfonamide aryl group to LogP, TPSA, and in vitro permeability. The quantified differences in computed LogP (ΔCLogP ≈ −0.76 vs. 4‑fluoro‑2‑methylphenyl analog) and TPSA (ΔTPSA = +8.3 Ų vs. cyclohexane analog) provide a rational basis for selecting compounds for Caco‑2 or PAMPA permeability assays [3].

Synthetic Methodology Development for N‑Alkyl‑Tetrahydroquinolin‑2‑one Sulfonamides

The 2‑oxobutyl substitution pattern at N‑1, combined with the thiophene‑2‑sulfonamide at C‑6, makes CAS 946221-75-6 a useful model substrate for developing and benchmarking new sulfonamide coupling conditions or for studying the chemoselectivity of reactions at the lactam carbonyl vs. the sulfonamide S–N bond. Its well‑characterized purity profile (vendor‑reported 95–98% with available lot‑specific analytical data) supports its use as a reference standard in synthetic method validation .

Chemical Biology Probe Development for Th17‑Cell‑Mediated Autoimmune Disease Models

Given the established role of RORγt inverse agonists in suppressing Th17 cell differentiation and IL‑17 production [1], CAS 946221-75-6 represents an untested but structurally rational candidate for phenotypic screening in Th17 polarization assays. Its distinct N‑1 and sulfonamide substitution pattern, relative to published lead compound **13**, may yield a differentiated selectivity or metabolic stability profile that can only be determined through empirical testing. Researchers procuring this compound for such assays should treat it as a probe‑candidate requiring full in‑house pharmacological characterization.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.